molecular formula C13H16N2O B1274691 4-Benzyl-2-morpholineacetonitrile CAS No. 57962-45-5

4-Benzyl-2-morpholineacetonitrile

Cat. No.: B1274691
CAS No.: 57962-45-5
M. Wt: 216.28 g/mol
InChI Key: IMCDTSZTCIFXNN-UHFFFAOYSA-N
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Description

4-Benzyl-2-morpholineacetonitrile is an organic compound with the molecular formula C13H16N2O. It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties .

Scientific Research Applications

4-Benzyl-2-morpholineacetonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-morpholineacetonitrile typically involves the reaction of benzyl chloride with morpholine in the presence of a base, followed by the addition of acetonitrile. This process can be carried out under mild conditions, making it efficient and cost-effective .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-morpholineacetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl morpholine derivatives, while reduction can produce different morpholine-based compounds .

Mechanism of Action

The mechanism of action of 4-Benzyl-2-morpholineacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Benzyl-2-morpholineacetonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the benzyl group and the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

2-(4-benzylmorpholin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCDTSZTCIFXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390619
Record name (4-Benzylmorpholin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57962-45-5
Record name (4-Benzylmorpholin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of finely ground sodium cyanide (39.6 g.) and 4-benzyl-2-(toluene-p-sulphonyloxymethyl)morpholine (144.4 g.) in dimethyl sulphoxide (600 ml.) is stirred and heated at 60°-65° C. for 3.5 hours. The mixture is cooled, diluted with water (6 1.) and extracted with ether (3 × 2 1.). The ether extracts are combined and washed with brine (2 × `1.) and dried over anhydrous magnesium sulphate and the solvent removed by evaporation in vacuo. The residue is recrystallised from petroleum ether (b.p. 40°-60° C.) to give 4-benzyl-2-cyanomethylmorpholine, m.p. 62° C.
Quantity
39.6 g
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reactant
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4-benzyl-2-(toluene-p-sulphonyloxymethyl)morpholine
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144.4 g
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600 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

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Cc1ccc(S(=O)(=O)OCC2CN(Cc3ccccc3)CCO2)cc1
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Synthesis routes and methods IV

Procedure details

A mixture of 4-benzyl-2-chloromethylmorpholine (22.5 g), potassium cyanide (13 g), potassium iodide (1 g), and dimethyl sulfoxide (40 ml) is heated with stirring at 120° C. for 5 hours. The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The organic layer is washed with water, dried over sodium sulfate, and evaporated to give the title compound (20 g) as an oil.
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22.5 g
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13 g
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40 mL
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